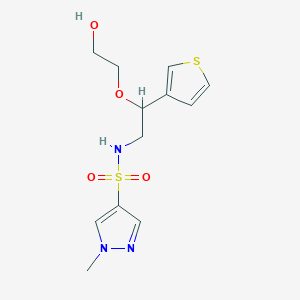

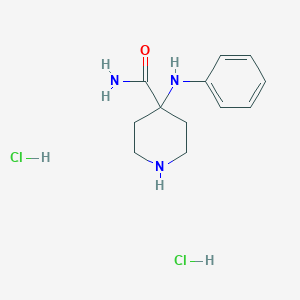

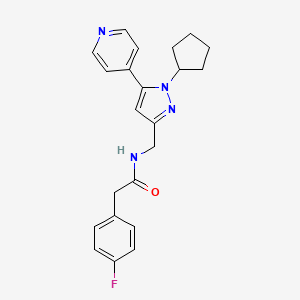

![molecular formula C20H14F3N3O2 B3014184 N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide CAS No. 1569076-11-4](/img/structure/B3014184.png)

N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The structure suggests it is a carboxamide derivative, which is a common feature in various bioactive molecules. The presence of a furan ring and an indazole moiety indicates that this compound could be of interest in medicinal chemistry, particularly due to the trifluoromethyl group which is often used to enhance the metabolic stability and binding affinity of pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by arylating the carboxamide to afford various analogues . Similarly, the synthesis of related indazole carboxamides involves condensation reactions of isocyanates with amines, followed by cyclization with hydrazine hydrate . These methods suggest that the synthesis of the compound would likely follow a similar pathway, involving the condensation of an appropriate isocyanate with an amine containing the furan moiety, followed by cyclization.

Molecular Structure Analysis

The molecular structure of related indazole carboxamides has been determined using crystallography, which provides detailed information about the arrangement of atoms in the molecule . The crystal structures help in understanding the conformation of the molecule and its potential interaction with biological targets. The presence of a trifluoromethyl group and a furan ring in the compound of interest suggests that it would have a distinct three-dimensional shape that could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their potential biological activities. For example, the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were investigated, showing effectiveness against drug-resistant bacteria . The indazole carboxamides have also been evaluated for their antitumor activities, indicating their ability to inhibit the proliferation of cancer cell lines . These studies suggest that the compound may also undergo biological reactions relevant to its potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are essential for their practical application in drug development. The introduction of a trifluoromethyl group is known to affect these properties by increasing the lipophilicity and metabolic stability of the molecule . The furan ring is a heterocyclic moiety that can contribute to the compound's electronic characteristics and potentially its interaction with biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Structural Transformations

- Synthesis and Transformations : A related compound, N-(1-methylindazol-6-yl)furan-2-carboxamide, was synthesized, demonstrating the potential for chemical transformations and synthesis techniques applicable to similar compounds like N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide (El’chaninov, Aleksandrov, & Stepanov, 2018).

Antifungal and Antibacterial Applications

- Antifungal Activity : A series of compounds including N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide showed significant antifungal activities, hinting at the potential for similar applications of this compound in antifungal research (Du et al., 2015).

- Antibacterial and Antiurease Activities : Another study on related compounds demonstrated antibacterial, antiurease, and antioxidant activities, suggesting possible avenues for similar research with this compound (Sokmen et al., 2014).

Antitumor Applications

- Antitumor Activity : Research on similar compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide has shown distinct inhibitory capacity against cancer cell lines, suggesting potential antitumor applications for this compound (Ji et al., 2018).

Imaging and Diagnostic Applications

- PET Imaging of Microglia : A study on [11C]CPPC, a structurally related compound, as a PET radiotracer specific for CSF1R, suggests potential for this compound in imaging and diagnostic applications, especially for neuroinflammation and neurodegenerative diseases (Horti et al., 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and indazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, microbial infections, and cancer .

Pharmacokinetics

It is known that the presence of a trifluoromethyl group can critically influence pharmacodynamic and pharmacokinetic properties, reinforce drug-receptor interactions, aid absorption and translocation across lipid bilayers, and induce conformational changes to block metabolism .

Result of Action

Compounds with similar structures have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Propiedades

IUPAC Name |

N-[1-[[4-(trifluoromethyl)phenyl]methyl]indazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O2/c21-20(22,23)14-9-7-13(8-10-14)12-26-16-5-2-1-4-15(16)18(25-26)24-19(27)17-6-3-11-28-17/h1-11H,12H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBFIOPAFDTCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)C(F)(F)F)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

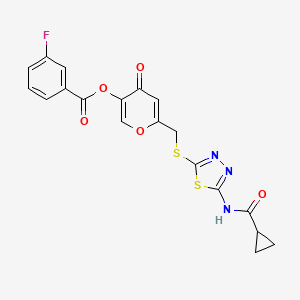

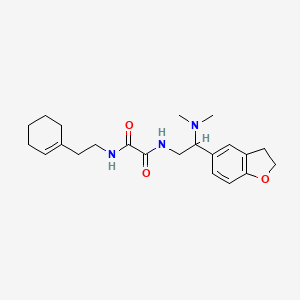

![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)

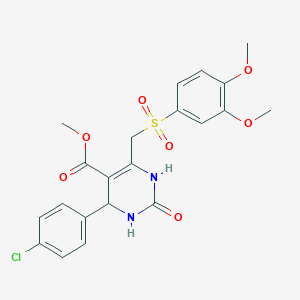

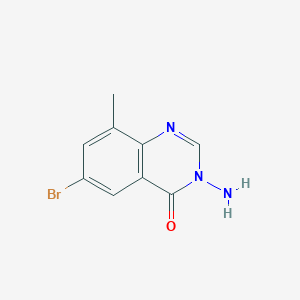

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)

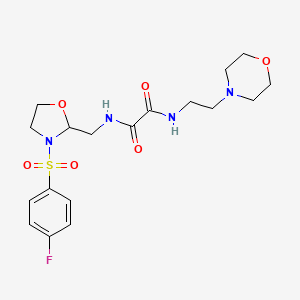

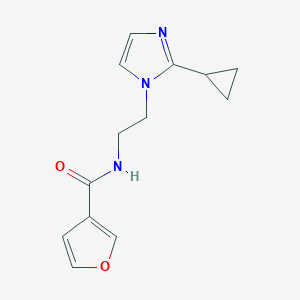

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)

![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)